![molecular formula C10H11N3O2 B13072611 7-(Propan-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B13072611.png)
7-(Propan-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(Propan-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a member of the pyrazolo[1,5-a]pyrimidine family, which are aromatic heterocyclic compounds. These compounds are known for their significant biological activities and are used in various medicinal and pharmaceutical applications . The structure of this compound consists of a pyrazole ring fused to a pyrimidine ring, with a propan-2-yl group at the 7th position and a carboxylic acid group at the 3rd position.
Méthodes De Préparation
The synthesis of 7-(Propan-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid typically involves a multi-step process. One common method starts with the transformation of commercially available 2-acetylpyridine and acetylpyrazine with N,N-dimethylformamide dimethylacetal into the corresponding (E)-3-(dimethylamino)-1-(heteroaryl)prop-2-en-1-ones. This is followed by cyclization with methyl 5-amino-1H-pyrazole-4-carboxylate to give methyl 7-heteroarylpyrazolo[1,5-a]pyrimidine-3-carboxylates. The ester group is then hydrolyzed, and the resulting carboxylic acids are amidated with primary and secondary aliphatic amines .
Analyse Des Réactions Chimiques
7-(Propan-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve halogenating agents such as thionyl chloride. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In medicinal chemistry, it is used as a scaffold for the development of kinase inhibitors, serotonin receptor antagonists, and hepatitis C virus inhibitors . It also finds applications in the development of PET tumor imaging agents and inhibitors of amyloid-beta peptide aggregation . Additionally, its fluorescent properties make it useful in materials science for the development of optical applications .
Mécanisme D'action
The mechanism of action of 7-(Propan-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it acts as an inhibitor of cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . The compound binds to the active site of CDK2, preventing its interaction with cyclin A2 and thereby inhibiting cell proliferation .
Comparaison Avec Des Composés Similaires
7-(Propan-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as 7-heteroarylpyrazolo[1,5-a]pyrimidine-3-carboxamides and 3,6-dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine . These compounds share a similar core structure but differ in their substituents, which can significantly affect their biological activities and applications. The unique propan-2-yl group at the 7th position and the carboxylic acid group at the 3rd position of this compound contribute to its distinct properties and applications.
Propriétés
Formule moléculaire |
C10H11N3O2 |
|---|---|
Poids moléculaire |
205.21 g/mol |
Nom IUPAC |
7-propan-2-ylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid |
InChI |
InChI=1S/C10H11N3O2/c1-6(2)8-3-4-11-9-7(10(14)15)5-12-13(8)9/h3-6H,1-2H3,(H,14,15) |
Clé InChI |
ROVBSFTYELWIKM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC=NC2=C(C=NN12)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



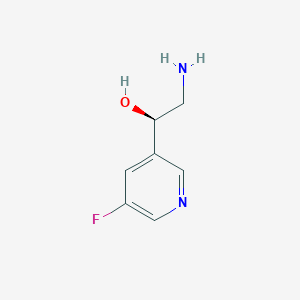
![2-(2-Methylpropyl)-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]piperazin-3-one](/img/structure/B13072536.png)

![1-[(5-Methyloxolan-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13072548.png)
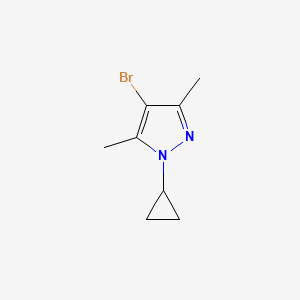
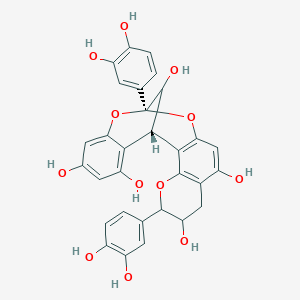

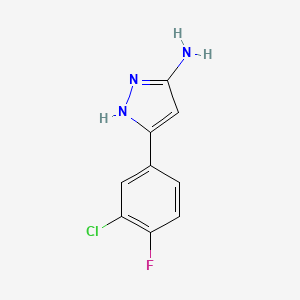
![2-(Dimethylamino)-2-(2-methylbenzo[d]thiazol-5-yl)acetic acid](/img/structure/B13072578.png)
![Methyl 2-{[4-(aminomethyl)phenyl]methanesulfonyl}acetate](/img/structure/B13072587.png)
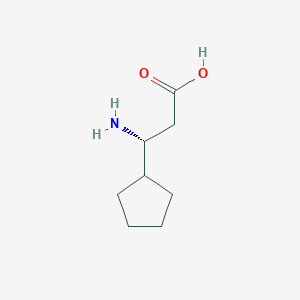
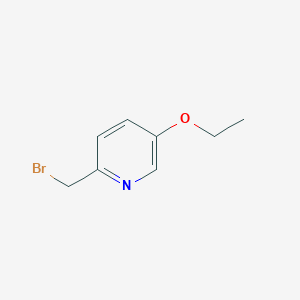
![Methyl 2-chloro-5H,7H,8H-thiopyrano[4,3-b]pyridine-4-carboxylate](/img/structure/B13072602.png)
